molecular formula C305H480N98O85S6 B561541 Toxin C13S2C3 CAS No. 74504-53-3

Toxin C13S2C3

Cat. No.: B561541
CAS No.: 74504-53-3
M. Wt: 7072.156
InChI Key: VTZVGBZAMQCGPU-IXCSVPCASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toxin C13S2C3 involves the extraction of venom from the Eastern green mamba, followed by purification processes such as high-performance liquid chromatography (HPLC). The peptide is then characterized using mass spectrometry and other analytical techniques to ensure its purity and biological activity .

Industrial Production Methods

Industrial production of this compound is typically carried out through recombinant DNA technology. This involves inserting the gene encoding the toxin into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The recombinant peptide is then purified using chromatographic techniques to achieve the desired purity and activity levels .

Chemical Reactions Analysis

Types of Reactions

Toxin C13S2C3 primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly involving its amino acid residues.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions include oxidized and reduced forms of the peptide, which can exhibit different biological activities. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, which are crucial for the structural stability of the peptide .

Mechanism of Action

Toxin C13S2C3 exerts its effects by binding to voltage-gated potassium channels, specifically Kv1.1, Kv1.2, and Kv1.6. This binding blocks the flow of potassium ions through the channels, leading to an increase in neurotransmitter release. The molecular targets of the toxin include the pore-forming subunits of the potassium channels, and the pathways involved in its action are primarily related to the regulation of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Toxin C13S2C3 is unique in its ability to selectively block specific subtypes of voltage-gated potassium channels, which distinguishes it from other toxins that may have broader or different targets. Its high specificity and potency make it a valuable tool in neurobiological research and potential therapeutic applications .

Properties

IUPAC Name

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C305H480N98O85S6/c1-16-154(9)238(290(481)349-142-237(433)434)395-286(477)217(150-494)394-293(484)242(159(14)406)399-265(456)188(75-50-116-343-305(333)334)361-252(443)183(70-45-111-338-300(323)324)366-282(473)213(146-490)392-262(453)192(95-101-233(425)426)368-260(451)193(96-102-234(427)428)372-291(482)240(156(11)18-3)397-294(485)243(160(15)407)400-264(455)181(67-36-42-108-311)362-268(459)197(123-162-56-25-21-26-57-162)375-256(447)185(72-47-113-340-302(327)328)365-277(468)206(132-225(317)415)383-281(472)211(144-405)389-276(467)204(130-223(315)413)353-228(418)139-345-227(417)138-346-246(437)212(145-489)354-230(420)140-347-245(436)210(143-404)388-274(465)202(128-167-136-344-174-61-30-29-60-172(167)174)380-280(471)208(135-236(431)432)385-272(463)198(124-163-58-27-22-28-59-163)376-255(446)184(71-46-112-339-301(325)326)360-259(450)191(94-100-232(423)424)370-283(474)214(147-491)391-261(452)190(93-98-222(314)412)367-250(441)178(64-33-39-105-308)356-248(439)176(62-31-37-103-306)355-249(440)177(63-32-38-104-307)358-258(449)189(92-97-221(313)411)369-278(469)205(131-224(316)414)382-271(462)200(126-165-81-87-170(409)88-82-165)378-270(461)199(125-164-79-85-169(408)86-80-164)377-269(460)196(122-161-54-23-20-24-55-161)373-244(435)158(13)351-288(479)219-77-53-119-403(219)297(488)241(157(12)19-4)398-263(454)180(66-35-41-107-310)363-279(470)207(134-235(429)430)384-273(464)201(127-166-83-89-171(410)90-84-166)379-284(475)215(148-492)390-247(438)175(68-43-109-336-298(319)320)352-229(419)141-348-287(478)218-76-51-118-402(218)296(487)209(133-226(318)416)387-257(448)186(73-48-114-341-303(329)330)364-275(466)203(129-168-137-335-151-350-168)381-266(457)195(121-153(7)8)386-292(483)239(155(10)17-2)396-285(476)216(149-493)393-267(458)194(120-152(5)6)374-254(445)179(65-34-40-106-309)357-251(442)182(69-44-110-337-299(321)322)359-253(444)187(74-49-115-342-304(331)332)371-289(480)220-78-52-117-401(220)295(486)173(312)91-99-231(421)422/h20-30,54-61,79-90,136-137,151-160,173,175-220,238-243,344,404-410,489-494H,16-19,31-53,62-78,91-135,138-150,306-312H2,1-15H3,(H2,313,411)(H2,314,412)(H2,315,413)(H2,316,414)(H2,317,415)(H2,318,416)(H,335,350)(H,345,417)(H,346,437)(H,347,436)(H,348,478)(H,349,481)(H,351,479)(H,352,419)(H,353,418)(H,354,420)(H,355,440)(H,356,439)(H,357,442)(H,358,449)(H,359,444)(H,360,450)(H,361,443)(H,362,459)(H,363,470)(H,364,466)(H,365,468)(H,366,473)(H,367,441)(H,368,451)(H,369,469)(H,370,474)(H,371,480)(H,372,482)(H,373,435)(H,374,445)(H,375,447)(H,376,446)(H,377,460)(H,378,461)(H,379,475)(H,380,471)(H,381,457)(H,382,462)(H,383,472)(H,384,464)(H,385,463)(H,386,483)(H,387,448)(H,388,465)(H,389,467)(H,390,438)(H,391,452)(H,392,453)(H,393,458)(H,394,484)(H,395,477)(H,396,476)(H,397,485)(H,398,454)(H,399,456)(H,400,455)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H4,319,320,336)(H4,321,322,337)(H4,323,324,338)(H4,325,326,339)(H4,327,328,340)(H4,329,330,341)(H4,331,332,342)(H4,333,334,343)/t154-,155-,156-,157-,158-,159+,160+,173-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,238-,239-,240-,241-,242-,243-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZVGBZAMQCGPU-IXCSVPCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C305H480N98O85S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74504-53-3
Record name Toxin C(13)S(2)C(3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074504533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Dendrotoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does Toxin C13S2C3, also known as alpha-Dendrotoxin, interact with its target and what are the downstream effects?

A1: this compound, or alpha-Dendrotoxin, selectively blocks voltage-gated potassium channels in rat brain synaptosomes. [] This blockage primarily affects the fast-inactivating, 4-aminopyridine-sensitive potassium channels. [] By inhibiting these channels, alpha-Dendrotoxin ultimately disrupts the flow of potassium ions across neuronal membranes, impacting neuronal excitability and neurotransmitter release.

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